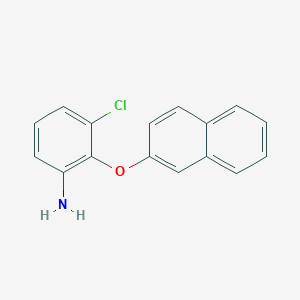
3-Chloro-2-(2-naphthyloxy)aniline
描述
3-Chloro-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthyl group attached to an aniline moiety through an ether linkage.
准备方法
The synthesis of 3-Chloro-2-(2-naphthyloxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-naphthol with 3-chloro-2-nitroaniline, followed by the reduction of the nitro group to an amine . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness .
化学反应分析
3-Chloro-2-(2-naphthyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
科学研究应用
3-Chloro-2-(2-naphthyloxy)aniline is utilized in various scientific research applications:
Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group and aniline moiety allow it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
相似化合物的比较
3-Chloro-2-(2-naphthyloxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-(2-naphthyloxy)aniline: This compound has a similar structure but with the chloro group positioned differently, which can lead to variations in reactivity and applications.
2-Naphthylamine: Lacks the chloro and ether functionalities, making it less versatile in certain synthetic applications.
3-Chloroaniline: Lacks the naphthyl group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it valuable for diverse research and industrial applications.
属性
IUPAC Name |
3-chloro-2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-3-7-15(18)16(14)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUHRGRMPZNYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC=C3Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


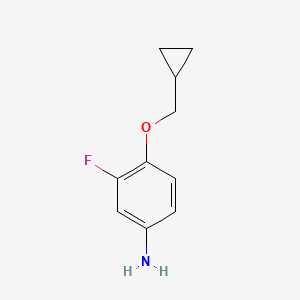
![1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169458.png)
![[4-(3,4-dimethylphenoxy)phenyl]methanamine](/img/structure/B3169467.png)
![2-Mercapto-7-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3169474.png)
![5,7-Bis(difluoromethyl)-3-nitropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3169477.png)
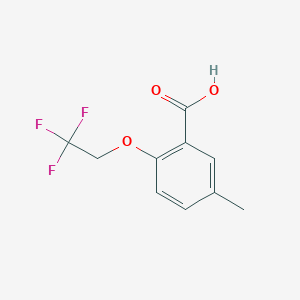
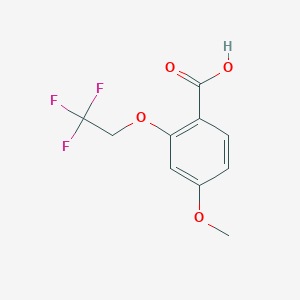
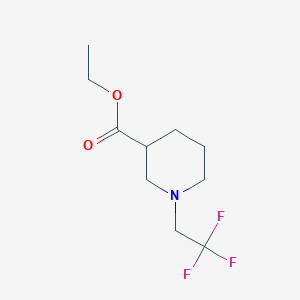
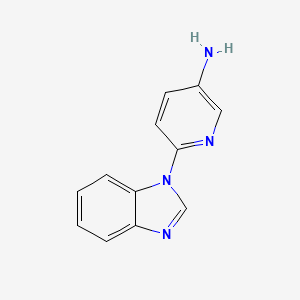

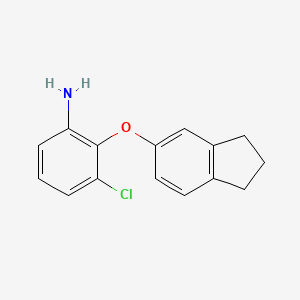

![N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3169529.png)
![4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3169537.png)
